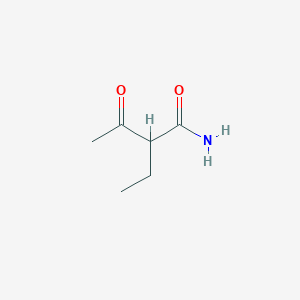

2-Ethylacetoacetamide

Description

For this analysis, Acetoacetamide (CAS 5977-14-0) will serve as the primary compound for comparison due to its structural similarity to the queried molecule. Acetoacetamide is a β-ketoamide with the molecular formula C₄H₇NO₂ and is widely used as a precursor in pharmaceutical synthesis and organic chemistry .

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

2-ethyl-3-oxobutanamide |

InChI |

InChI=1S/C6H11NO2/c1-3-5(4(2)8)6(7)9/h5H,3H2,1-2H3,(H2,7,9) |

InChI Key |

HMDBCMNPZGBFNB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following acetamide derivatives are compared based on molecular structure, physicochemical properties, and applications, as derived from the provided evidence:

Table 1: Key Properties of Acetoacetamide and Analogous Compounds

Structural and Functional Differences

Acetoacetamide vs. Ethyl 2-Chloroacetoacetate :

- Acetoacetamide lacks the ethyl ester and chloro substituents present in Ethyl 2-Chloroacetoacetate. The latter’s chlorine atom enhances electrophilic reactivity, making it suitable for high-temperature coupling reactions in drug synthesis .

- Acetoacetamide’s β-ketoamide group enables tautomerization, influencing its stability and reactivity in nucleophilic substitutions .

Acetoacetamide vs. 2-Amino-N-(2-hydroxyethyl)acetamide: The amino and hydroxyethyl groups in the latter increase polarity, enhancing solubility in aqueous systems. This makes it valuable for peptide mimetics and polymer research .

Acetoacetamide vs.

Physicochemical Properties

- Ethyl 2-Chloroacetoacetate : Clear to pale yellow liquid with an ester-like odor; liquid state facilitates use in continuous-flow processes .

- 2-Amino-N-(2-hydroxyethyl)acetamide: Likely hygroscopic due to hydroxyl and amino groups, requiring controlled storage .

Limitations of the Analysis

The absence of direct data on 2-Ethylacetoacetamide in the provided evidence restricts a precise comparison. However, extrapolating from analogs, its hypothetical structure (an ethyl-substituted β-ketoamide) would likely exhibit intermediate properties between Acetoacetamide and Ethyl 2-Chloroacetoacetate, balancing reactivity and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.